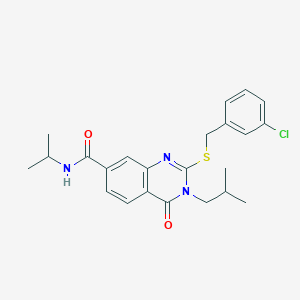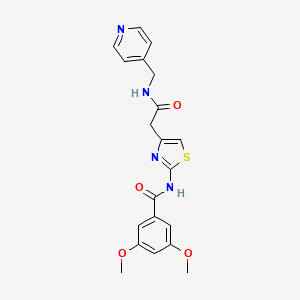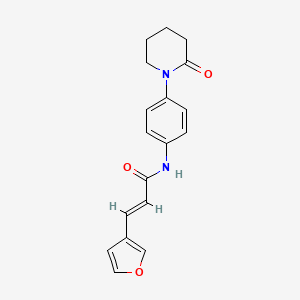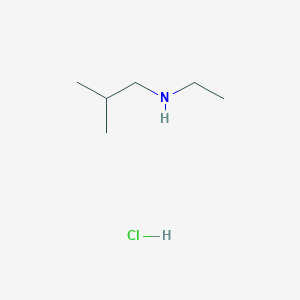
2-((3-chlorobenzyl)thio)-3-isobutyl-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The presence of various functional groups such as chlorobenzylthio, isobutyl, isopropyl, and carboxamide suggests that this compound could have interesting chemical properties and potential applications in various fields, including medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be complex, with multiple rings and functional groups. These groups could potentially engage in a variety of chemical reactions, depending on the conditions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents present. The chlorobenzylthio, isobutyl, isopropyl, and carboxamide groups are all potentially reactive and could participate in various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could impact its solubility in different solvents .Scientific Research Applications
Structural and Synthetic Studies
- Studies involving chloro and thio derivatives of quinazoline have demonstrated their significance in structural chemistry and drug synthesis. For instance, Abbasi et al. (2011) conducted structural studies on "3-Chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide," revealing insights into molecular interactions and crystal packing through hydrogen bonds and π–π interactions (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Antimicrobial and Antitubercular Activities
- Marvadi et al. (2020) synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides and evaluated them for antitubercular activity, identifying several analogs as promising agents with lower cytotoxicity profiles, highlighting the therapeutic potential of chloroquinoline derivatives (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Synthesis of Analogous Compounds
- Research on the synthesis of compounds with similar structures, such as those involving chloropyrimidin and thiazolidinone derivatives, has been reported to yield potential antimicrobial agents. For example, Patel and Patel (2010) focused on fluoroquinolone-based thiazolidinones, demonstrating their significance in developing new antimicrobial treatments (Patel & Patel, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methylpropyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S/c1-14(2)12-27-22(29)19-9-8-17(21(28)25-15(3)4)11-20(19)26-23(27)30-13-16-6-5-7-18(24)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDOQQPQVVYYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[[2-(Diaminomethylidene)hydrazinyl]-(3,4,5-trimethoxyphenyl)methyl]-hydroxy-oxophosphanium](/img/structure/B2928584.png)

![4-benzyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2928588.png)
![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(m-tolyl)urea](/img/structure/B2928590.png)
![3-(5-oxo-7,8-dihydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-13(5H)-yl)propanoic acid](/img/structure/B2928592.png)

![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)

![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)
![3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2928606.png)
![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)
